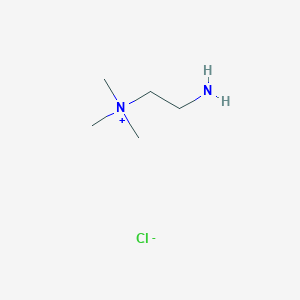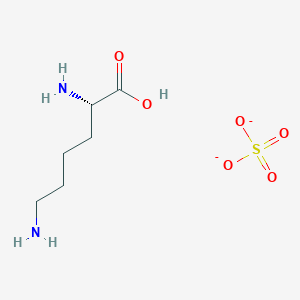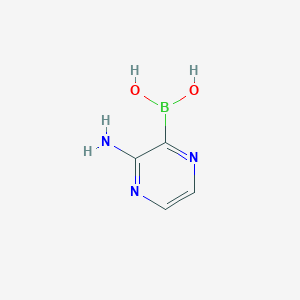![molecular formula C18H21N3O B11748356 (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11748356.png)
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines elements of both imidazo and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl group and the carboxamide functionality. Common reagents used in these reactions include diethylamine, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
相似化合物的比较
Similar Compounds
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-3-20(4-2)18(22)15-10-11-17-19-16(13-21(17)12-15)14-8-6-5-7-9-14/h5-12,16H,3-4,13H2,1-2H3/t16-/m0/s1 |
InChI 键 |
AROQILANSLIUGZ-INIZCTEOSA-N |
手性 SMILES |
CCN(CC)C(=O)C1=CN2C[C@H](N=C2C=C1)C3=CC=CC=C3 |
规范 SMILES |
CCN(CC)C(=O)C1=CN2CC(N=C2C=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748273.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11748317.png)
![3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11748335.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748343.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748350.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748364.png)
